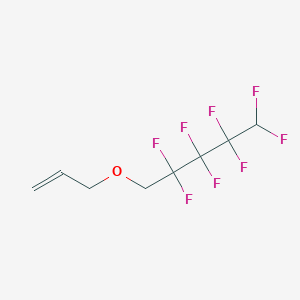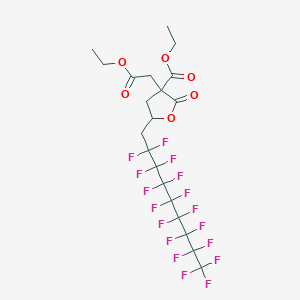
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate
The compound is a complex molecule that appears to be related to various research areas, including organic synthesis, crystallography, and medicinal chemistry. It contains multiple functional groups, such as esters, oxolanes, and a heptadecafluorononyl group, which suggest its potential utility in diverse chemical reactions and possibly in the development of pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of oxazolone derivatives with various reagents. For instance, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of pyranone compounds . Similarly, the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea indicates the versatility of ethoxy-oxoethyl groups in cyclization reactions . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography and DFT calculations. For example, the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate reveals a nearly planar oxoquinoline unit and a perpendicular acetate substituent . Such structural analyses are crucial for understanding the three-dimensional conformation of the target compound and its potential interactions in biological systems.
Chemical Reactions Analysis
The ethoxy-oxoethyl group is a versatile moiety that can participate in various chemical reactions. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate has been shown to synergize with cancer therapies and overcome drug resistance in cancer cells . Additionally, reactions of ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols have been explored, providing insights into the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related molecules. For example, the presence of a heptadecafluorononyl group suggests high hydrophobicity and potential applications in materials science due to the unique properties of fluorinated compounds . The oxolane ring and carboxylate ester may also influence the compound's solubility and reactivity.
Aplicaciones Científicas De Investigación
Cancer Treatment Research
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate and its analogues have been studied for their potential in cancer treatment. One study highlights the structure-activity relationship of a similar compound, demonstrating its efficacy against drug-resistant cancer cells and its ability to induce apoptosis in tumor cells, suggesting promising applications in treating cancers with multiple drug resistance (Das et al., 2009).
Chemical Synthesis and Molecular Transformation
This compound has also been utilized in chemical synthesis and molecular transformation studies. For instance, it's been used in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into other compounds, showing its versatility in chemical reactions (Albreht et al., 2009). Furthermore, it's been part of a one-pot multicomponent synthesis process for creating 4H-chromene derivatives, emphasizing its role in efficient and atom-economic chemical processes (Boominathan et al., 2011).
Molecular Structure and Crystal Studies
The compound has also been a subject in molecular structure and crystal studies. Research on related compounds has revealed insights into their crystal and molecular structures, providing a deeper understanding of their chemical behavior and potential applications in various scientific fields (Kaur et al., 2012).
Photochemical Applications
Additionally, ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate has been explored for its photophysical properties, indicating potential applications in fields like dye manufacturing and sensor technology. One study examines a similar compound's behavior in different solvents, revealing reverse solvatochromism and high quantum yield, suggesting its utility in various technological applications (Bozkurt & Doğan, 2018).
Propiedades
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F17O6/c1-3-41-9(38)7-12(10(39)42-4-2)5-8(43-11(12)40)6-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKQENNVJKVQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC(OC1=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F17O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371374 |
Source


|
| Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |
CAS RN |
674786-75-5 |
Source


|
| Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

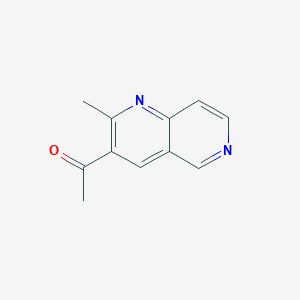
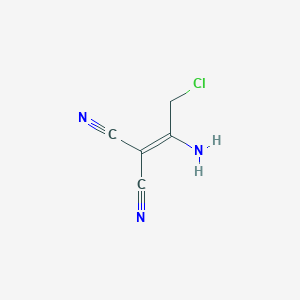
![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
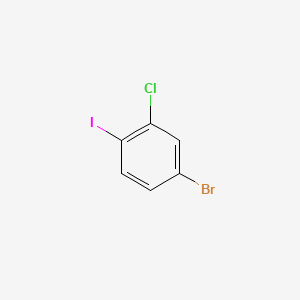
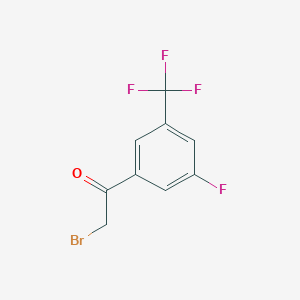
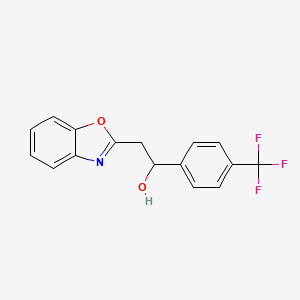
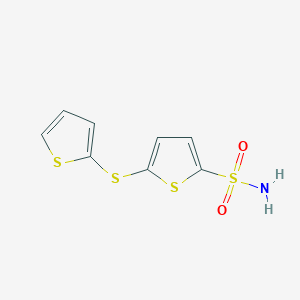


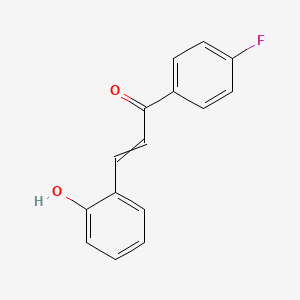
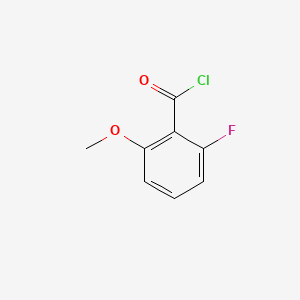
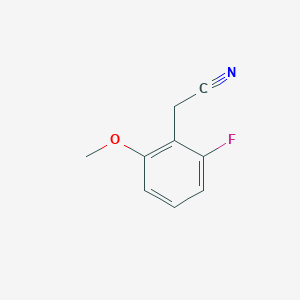
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)
